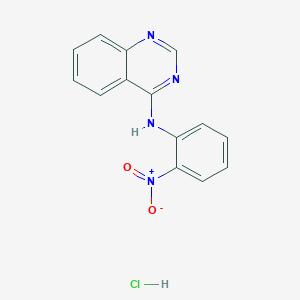![molecular formula C17H20N2O3S2 B4236377 N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4236377.png)
N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide
Descripción general
Descripción
N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 was first synthesized in the early 2000s and has since been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Mecanismo De Acción
N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide inhibits the activity of JAKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules such as STATs (signal transducers and activators of transcription), which are involved in the transcriptional regulation of genes involved in immune responses. By inhibiting the JAK-STAT signaling pathway, N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide reduces the activity of cytokines that are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide has been shown to reduce the levels of various cytokines such as interleukin-2, -4, -7, -9, -15, and -21 in vitro and in vivo. In addition, the drug has been shown to reduce the activity of T and B cells, which are involved in the immune response. N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide has also been shown to reduce the production of antibodies and to inhibit the activation of dendritic cells, which play a crucial role in the initiation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. The drug has a high affinity for JAKs and is highly specific for the ATP-binding site of the kinase domain. N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide has been extensively studied in vitro and in vivo, and its mechanism of action is well understood.
One limitation of N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide is that it is not specific for a single JAK isoform. The drug inhibits all four JAK isoforms (JAK1, JAK2, JAK3, and TYK2), which may lead to off-target effects. In addition, N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide has a short half-life, which may limit its efficacy in vivo.
Direcciones Futuras
N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. However, there are several areas of future research that need to be explored. These include:
1. Development of more specific JAK inhibitors: N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide inhibits all four JAK isoforms, which may lead to off-target effects. Future research should focus on developing more specific JAK inhibitors that target a single isoform.
2. Combination therapy: N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide has been shown to be effective in combination with other drugs such as methotrexate and corticosteroids. Future research should explore the potential of combination therapy with other JAK inhibitors or immunomodulatory drugs.
3. Long-term safety and efficacy: N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide has been shown to be effective in short-term clinical trials. Future research should focus on the long-term safety and efficacy of the drug, particularly in patients with chronic autoimmune diseases.
4. Mechanisms of resistance: Some patients may develop resistance to N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide over time. Future research should explore the mechanisms of resistance and develop strategies to overcome it.
In conclusion, N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide is a small molecule inhibitor of JAKs that has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. The drug works by inhibiting the JAK-STAT signaling pathway, which reduces the activity of cytokines involved in the pathogenesis of autoimmune diseases. Future research should focus on developing more specific JAK inhibitors, exploring the potential of combination therapy, and understanding the long-term safety and efficacy of the drug.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug works by inhibiting JAKs, which are involved in the signaling pathways of cytokines such as interleukin-2, -4, -7, -9, -15, and -21. By inhibiting JAKs, N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide reduces the activity of these cytokines, which are known to play a role in the pathogenesis of autoimmune diseases.
Propiedades
IUPAC Name |
N-cyclopentyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-19(24(21,22)16-7-4-12-23-16)15-10-8-13(9-11-15)17(20)18-14-5-2-3-6-14/h4,7-12,14H,2-3,5-6H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOZURXXOTWZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2CCCC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[(4-isopropoxybenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4236309.png)
![2-(2-chlorophenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236322.png)

![N-(5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4236335.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B4236343.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinecarboxamide](/img/structure/B4236352.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4236357.png)

![N-[2-methyl-5-(2-quinoxalinyl)phenyl]isonicotinamide](/img/structure/B4236368.png)
![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4236375.png)

![1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine](/img/structure/B4236384.png)
![4-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]aniline](/img/structure/B4236386.png)